

A Technical Guide to High-Purity o-Cresol-d7 for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **o-Cresol-d7** (deuterated ortho-cresol), a critical internal standard for quantitative analysis in research and drug development. This document details commercially available sources, their specifications, and comprehensive experimental protocols for its application in mass spectrometry-based assays.

Commercial Suppliers and Product Specifications

High-purity **o-Cresol-d7** is available from several reputable chemical suppliers. The following tables summarize the typical product specifications to aid in the selection of a suitable standard for your analytical needs.

Table 1: General Product Information for o-Cresol-d7



Property	Description	
Chemical Name	o-Cresol-d7, 2-Methylphenol-d7	
IUPAC Name	2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol	
CAS Number	202325-50-6	
Molecular Formula	C ₇ HD ₇ O	
Molecular Weight	~115.18 g/mol	
Appearance	Colorless to light beige or yellow oil to a low-melting solid.[1][2]	
Solubility	Soluble in chloroform, DMSO, and methanol.[1]	
Storage	Recommended storage at -20°C or 4°C, depending on the supplier.[1]	

Table 2: Comparative Specifications from Commercial Suppliers

Supplier	Purity Specification	Isotopic Enrichment	Available Quantities
LGC Standards	Minimum 98% Chemical Purity	98 atom % D	0.5 g
BOC Sciences	-	98% atom D	Custom
Qmx Laboratories	Neat	-	0.5 g
CymitQuimica	-	98 atom % D	Custom
MedchemExpress	-	-	Custom
Fisher Scientific	-	-	0.5 g, 1 g
Mithridion	-	-	250 mg

Note: Purity and enrichment levels are subject to lot-to-lot variability. Please refer to the Certificate of Analysis provided by the supplier for specific data.



Applications in Research and Drug Development

Deuterated internal standards are the gold standard in quantitative mass spectrometry. The seven deuterium atoms in **o-Cresol-d7** give it a distinct mass-to-charge ratio from its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for the accurate quantification of o-cresol and related phenolic compounds in complex biological matrices.

Its primary applications include:

- Biomarker Quantification: o-Cresol is a uremic toxin and a biomarker for certain metabolic conditions and exposures. Accurate measurement is crucial for clinical research.
- Pharmacokinetic Studies: Used to track the metabolic fate of drugs that are structurally related to or metabolized into phenolic compounds.
- Environmental and Toxicology Studies: Quantification of exposure to industrial solvents like toluene, for which o-cresol is a metabolite.

Experimental Protocols

The following are generalized yet detailed protocols for the use of **o-Cresol-d7** as an internal standard in GC-MS and LC-MS/MS analysis of biological samples.

Protocol 1: Quantification of Cresols in Human Urine by GC-MS

This protocol is adapted from methodologies for biomonitoring of exposure to industrial solvents.

- Sample Preparation and Hydrolysis:
 - To 1 mL of urine sample in a glass tube, add a known concentration of o-Cresol-d7 (e.g., 100 ng).
 - \circ Add 100 μ L of β -glucuronidase/arylsulfatase solution to hydrolyze the conjugated cresol metabolites.



- Incubate the mixture overnight at 37°C.
- Liquid-Liquid Extraction (LLE):
 - Acidify the hydrolyzed urine sample to a pH of approximately 5.
 - Add 5 mL of an extraction solvent (e.g., toluene or tert-butyl methyl ether) and vortex vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes to separate the phases.
 - Transfer the organic (upper) layer to a clean tube.
- Derivatization:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
 - Add 50 μL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) or heptafluorobutyric anhydride (HFBA) and 50 μL of a solvent like acetonitrile.
 - Seal the tube and heat at 60-70°C for 30 minutes to form volatile cresol derivatives.
- GC-MS Analysis:
 - Inject 1 μL of the derivatized sample into the GC-MS system.
 - Gas Chromatograph (GC) Conditions (Typical):
 - Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Mass Spectrometer (MS) Conditions (Typical):



- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and the o-Cresol-d7 internal standard.

· Quantification:

- A calibration curve is constructed by analyzing standards with known concentrations of unlabeled o-cresol and a fixed concentration of o-Cresol-d7.
- The concentration of o-cresol in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Protocol 2: Quantification of p-Cresol Sulfate in Human Serum by LC-MS/MS

This protocol is based on methods for analyzing uremic toxins in serum. While the target analyte is a related isomer, the principles for using a deuterated cresol standard are directly applicable.

- Sample Preparation and Protein Precipitation:
 - \circ In a microcentrifuge tube, combine 50 µL of serum with 150 µL of ice-cold acetonitrile to precipitate proteins.
 - Add a known amount of o-Cresol-d7 internal standard solution (e.g., 20 μL of a 20 μM solution).
 - Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection and Dilution:
 - Carefully transfer the supernatant to a new tube.
 - The supernatant can be dried down and reconstituted or directly diluted with the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid).

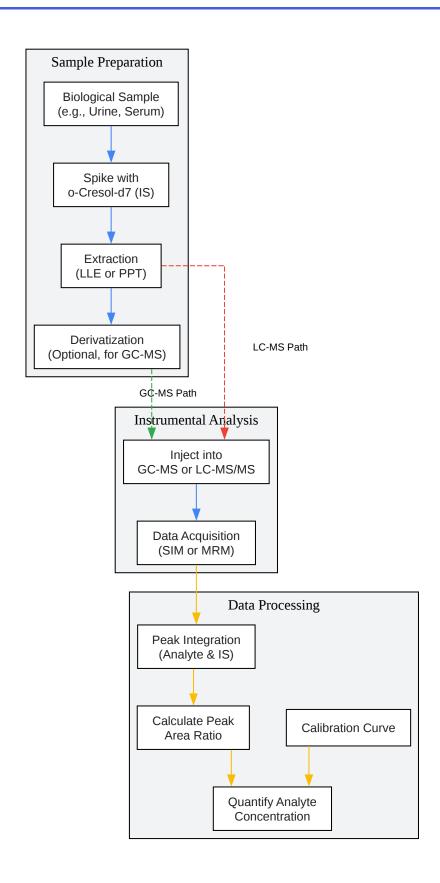


- LC-MS/MS Analysis:
 - Inject 5-10 μL of the prepared sample onto the LC-MS/MS system.
 - Liquid Chromatograph (LC) Conditions (Typical):
 - Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometer (MS/MS) Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the o-Cresol-d7 internal standard are monitored.
- Quantification:
 - Similar to the GC-MS method, a calibration curve is generated using standards of the unlabeled analyte with a constant concentration of the o-Cresol-d7 internal standard.
 - The analyte concentration in the samples is determined from the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualized Workflow

The following diagram illustrates the general workflow for using **o-Cresol-d7** as an internal standard in a quantitative mass spectrometry assay.





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Caption: Workflow for quantitative analysis using **o-Cresol-d7** as an internal standard.



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